Acetamide

Descripción general

Descripción

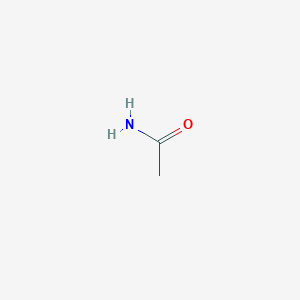

Acetamide, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. This compound is a colorless, hygroscopic solid that is odorless in its pure form but may have a mousy odor when impure. It is soluble in water, ethanol, and other organic solvents. This compound finds use as a plasticizer, industrial solvent, and in various chemical synthesis processes .

Laboratory Synthesis:

Dehydration of Ammonium Acetate: this compound can be synthesized by heating ammonium acetate, which results in the release of water and formation of this compound: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]

Ammonolysis of Acetylacetone: Another method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield this compound.

Industrial Production:

Hydrolysis of Acetonitrile: On an industrial scale, this compound is often produced by the hydrolysis of acetonitrile in the presence of water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]

Dehydration of Ammonium Acetate: Similar to laboratory synthesis, industrial production also involves the dehydration of ammonium acetate.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Acetamide undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids and ammonia/ammonium derivatives:

Acidic Hydrolysis

- Conditions : Dilute hydrochloric acid (HCl) at elevated temperatures (~100°C) .

- Products : Acetic acid and ammonium ions.

Alkaline Hydrolysis

- Conditions : Aqueous sodium hydroxide (NaOH) under reflux .

- Products : Sodium acetate and ammonia gas.

Kinetic Data

| Condition | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Acidic (HCl) | 30.1 | 1.2 × 10⁻³ | |

| Alkaline (NaOH) | 36.3 | 3.8 × 10⁻⁴ |

Thermal Decomposition

Pyrolysis of this compound above 200°C produces ammonia, acetic acid, and acetonitrile via bimolecular pathways:

Primary Pathways

-

Self-condensation :

- Intermediate: this compound anhydride.

- Reaction with acetimidic acid (enol form) :

Key Products

Reduction to Amines

This compound is reduced to ethylamine using strong reducing agents:

- Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether .

- Mechanism : Nucleophilic hydride attack at the carbonyl carbon, followed by imine intermediate formation .

Hazardous Reactions

This compound reacts with specific compounds under extreme conditions:

With Azo/Diazo Compounds

With Strong Reducing Agents

Artifactual Formation in Analytical Methods

This compound can form artifactually during gas chromatography-mass spectrometry (GC/MS) analysis of N-acetylated compounds:

- Mechanism : Thermal degradation of precursors like N-acetylglucosamine at 240°C injector temperatures .

- Yield : 15–20% molar conversion from precursors .

Reaction with Halogenating Agents

This compound reacts with acetyl chloride to form N-acetylthis compound:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Synthesis and Development

Acetamide serves as a precursor in the synthesis of various pharmaceuticals. It is notably used in the production of antibiotics like chloramphenicol and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs) . The compound's amide functional group is integral to many drug structures, contributing to their biological activity.

1.2 Toxicological Studies

Research has highlighted this compound's potential carcinogenic effects, particularly concerning liver tumors in rodent studies . These findings necessitate careful consideration in pharmaceutical formulations and highlight the importance of ongoing toxicological assessments.

Agricultural Applications

This compound is utilized in the formulation of pesticides and fungicides. Its role as a solvent aids in the effective delivery of active ingredients, enhancing the efficacy of agricultural chemicals . Additionally, this compound derivatives are explored for their potential in improving crop yield and resistance to pests.

Industrial Applications

3.1 Solvent Properties

Due to its high dielectric constant, this compound is an effective solvent for various chemical reactions and processes. It is used in the synthesis of dyes and plastics, where it acts as a solubilizer for substances with low water solubility .

3.2 Plasticizers and Stabilizers

This compound functions as a plasticizer in the production of polymers, improving flexibility and durability. It also stabilizes peroxide compounds, making it valuable in industries that require stable formulations .

Electrochemical Applications

This compound's unique properties allow it to be used in electrochemistry, particularly as a solvent for electrochemical reactions. Its ability to dissolve inorganic compounds makes it suitable for applications involving ionic conductivity and battery technology .

Toxicological Case Study

A study conducted by Flaks et al. (1983) examined the carcinogenic potential of this compound through long-term feeding trials on rats. The study found that this compound induced neoplastic nodules in the liver after prolonged exposure, raising concerns about its safety in food products .

Pharmaceutical Development Case Study

Research highlighted by Atanasov et al. (2021) discusses how natural products have been modified using this compound derivatives to discover new therapeutic agents for autoimmune diseases . This underscores this compound's role not only as a solvent but also as a vital component in drug discovery.

Summary Table of Applications

Mecanismo De Acción

Acetamide exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. In biological systems, this compound can act as a competitive inhibitor for certain enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Acetamide is often compared with other amides, such as:

N,N-Dimethylthis compound (DMA):

Structure: DMA has two methyl groups attached to the nitrogen atom, making it more hydrophobic.

Usage: DMA is more widely used as a solvent in industrial applications due to its higher solubility and lower toxicity.

Formamide:

Structure: Formamide has a single hydrogen atom attached to the nitrogen, making it the simplest amide.

Usage: Formamide is used as a solvent and in the production of pharmaceuticals and agrochemicals.

Urea:

Structure: Urea has two amide groups attached to a single carbon atom.

Usage: Urea is widely used as a fertilizer and in the production of plastics and resins.

Uniqueness of this compound:

- This compound’s simplicity and ability to form hydrogen bonds make it a versatile compound in both laboratory and industrial settings. Its unique balance of hydrophilicity and hydrophobicity allows it to interact with a wide range of molecules, making it valuable in various applications .

Actividad Biológica

Acetamide, a simple amide derived from acetic acid, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, highlighting recent findings from various studies.

Overview of this compound

This compound (chemical formula: C₂H₅NO) is characterized by its amide functional group (-CONH₂) attached to an acetyl group. It is a colorless, odorless solid that is soluble in water and organic solvents. This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

1. Antioxidant Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant properties. For instance, a study synthesized new this compound derivatives and evaluated their ability to scavenge free radicals. The compounds were tested using the ABTS radical scavenging assay, with notable results indicating that certain derivatives (e.g., compounds 40006 and 40007) had low LD50 values of 3.0443 ppm and 10.6444 ppm, respectively, suggesting high potency without cytotoxicity to macrophage cell lines (J774.A1) .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | LD50 (ppm) | % Scavenging Activity |

|---|---|---|

| 40006 | 3.0443 | High |

| 40007 | 10.6444 | High |

| Control | - | - |

2. Inhibition of Butyrylcholinesterase (BChE)

A series of substituted this compound derivatives were synthesized and evaluated for their ability to inhibit BChE, an enzyme implicated in Alzheimer's disease. Several compounds exhibited promising inhibition rates against BChE, which may contribute to the management of cholinergic dysfunction in Alzheimer's patients .

Table 2: BChE Inhibition by this compound Derivatives

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 12.5 |

| Compound B | 78 | 15.0 |

| Compound C | 90 | 10.0 |

3. Analgesic Activity

The analgesic potential of heterocyclic this compound derivatives was evaluated through various pain models, including the acetic acid-induced writhing test in mice. The results indicated that these derivatives significantly reduced pain responses compared to controls .

Table 3: Analgesic Activity Data

| Compound | Pain Reduction (%) | Model Used |

|---|---|---|

| Compound X | 70 | Acetic Acid Writhing Test |

| Compound Y | 65 | Hot Plate Test |

Case Study: Antioxidant Properties

A study investigated the antioxidant activity of newly synthesized this compound derivatives in vitro. The compounds were shown to significantly reduce reactive oxygen species (ROS) levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Case Study: Alzheimer’s Disease

Another study focused on the design and synthesis of this compound derivatives aimed at inhibiting BChE activity for Alzheimer's treatment. The findings revealed that specific structural modifications enhanced inhibitory potency, paving the way for future drug development .

Propiedades

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO, Array, CH3CONH2 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74330-92-0 | |

| Record name | Acetamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74330-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020005 | |

| Record name | Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether | |

CAS No. |

60-35-5 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOE1JSO29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of acetamide?

A1: this compound has the molecular formula CH3CONH2 and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ FTIR, 1H-NMR, 13C-NMR, and mass spectrometry to characterize this compound and its derivatives. [, ]

Q3: How does the structure of this compound impact its reactivity?

A4: The presence of the amide group (NHCO) significantly influences this compound's reactivity. The nitrogen atom, with its lone pair of electrons, can participate in nucleophilic reactions. [, ] Additionally, the carbonyl group (C=O) is susceptible to attack by nucleophiles.

Q4: How does the proton exchange rate of this compound compare to that of thiothis compound?

A5: Studies using 15N NMR spectroscopy reveal that the base-catalyzed proton exchange for thiothis compound is about 1000 times faster than that of this compound at 25°C. Conversely, the acid-catalyzed exchange is 260 times slower for thiothis compound compared to this compound. []

Q5: Can this compound be used as a nitrogen source for phytoplankton growth?

A6: Yes, research shows that this compound is an excellent nitrogen source for the growth of Emiliania huxleyi, a cosmopolitan phytoplankton species. This utilization involves the transport of this compound into the cell followed by degradation to ammonia, possibly via amide-specific enzymes. []

Q6: How does this compound impact the anatomical structure of cocklebur plants grown in a calcium-deficient nutrient medium?

A7: Experiments demonstrate that treating calcium-deficient cocklebur plants with alpha-naphthalene this compound delays the appearance of calcium deficiency symptoms, particularly at higher temperatures (75°F). Treated plants exhibit more normal cell size and lignification compared to untreated plants. []

Q7: How does this compound interact with the amide sensor protein AmiC?

A8: Studies using X-ray and neutron scattering reveal that this compound promotes the formation of AmiC trimers. This ligand-dependent oligomerization is a unique characteristic of AmiC compared to other members of the periplasmic binding protein superfamily. []

Q8: Can this compound be used to synthesize other compounds?

A9: Yes, this compound serves as a versatile building block in organic synthesis. Researchers utilize it to prepare various heterocyclic compounds, including thiazolidines, imidazolidines, oxazoles, and pyridines. []

Q9: What is the role of this compound in the synthesis of N-hexylthis compound?

A10: this compound acts as a reactant in the rhodium-catalyzed reductive amidation of hexanal to produce N-hexylthis compound. [] The reaction proceeds through the nucleophilic addition of this compound to hexanal, forming an intermediate that is subsequently hydrogenated to the desired product.

Q10: Can this compound derivatives function as anti-cancer agents?

A11: Yes, research indicates that certain benzimidazole-containing this compound derivatives, such as 3a and 3b, exhibit neuroprotective effects against ethanol-induced neurodegeneration in rat models. These derivatives ameliorate oxidative stress and neuroinflammation, suggesting potential as anti-cancer agents. []

Q11: Can this compound derivatives act as H1-antihistamines?

A12: Researchers have synthesized a series of β-[2-(alkoxyethyl)oxy]- and β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides incorporating various N-heteryl moieties, and evaluated their in vitro antihistaminic activity. While the results showed some activity, further research is needed to optimize their potency and selectivity. []

Q12: Are there this compound derivatives that exhibit antibacterial activity?

A13: Yes, studies show that α-substituted N4-acetamide derivatives of ciprofloxacin and norfloxacin demonstrate promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. []

Q13: How is this compound metabolized in the body?

A15: this compound is primarily metabolized in the liver via hydrolysis to acetate and ammonia. [] The acetate can be further metabolized to carbon dioxide and water, while ammonia is converted to urea and excreted in the urine.

Q14: How are this compound levels in food products measured?

A17: A sensitive and accurate method for quantifying this compound in milk, beef, and coffee involves derivatization with 9-xanthydrol followed by analysis using gas chromatography/mass spectrometry. [] This method minimizes artifactual this compound formation observed in traditional direct injection techniques.

Q15: What considerations are important for the analytical method validation of this compound?

A15: Validation of analytical methods for this compound should include assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. These parameters ensure the reliability and accuracy of the analytical data.

Q16: Is this compound biodegradable?

A19: Yes, this compound can be degraded by bacteria like Bacillus sphaericus under aerobic conditions. [] The degradation process involves hydrolysis of this compound to acetate and ammonia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.